molecular formula C17H20BrF3N2O4 B13727516 (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B13727516
M. Wt: 453.3 g/mol
InChI Key: YLMJFZPODINUBI-ZDUSSCGKSA-N
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Description

(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated trifluoromethylphenyl group and a tert-butoxycarbonyl-protected carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the bromination of a trifluoromethylbenzene derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The tert-butoxycarbonyl group is then introduced to protect the carboxylic acid functionality. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)piperazine-2-carboxylic acid (without the tert-butoxycarbonyl group)
  • (S)-4-(2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (without the bromine atom)

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in (S)-4-(5-Bromo-2-(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The tert-butoxycarbonyl group also provides protection for the carboxylic acid, allowing for selective reactions and modifications.

Properties

Molecular Formula

C17H20BrF3N2O4

Molecular Weight

453.3 g/mol

IUPAC Name

(2S)-4-[5-bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C17H20BrF3N2O4/c1-16(2,3)27-15(26)23-7-6-22(9-13(23)14(24)25)12-8-10(18)4-5-11(12)17(19,20)21/h4-5,8,13H,6-7,9H2,1-3H3,(H,24,25)/t13-/m0/s1

InChI Key

YLMJFZPODINUBI-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

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